molecular formula C38H61N9O15 B10822688 Kisspeptin-9

Kisspeptin-9

Cat. No.: B10822688
M. Wt: 883.9 g/mol
InChI Key: ANGOCTQQCKYVPZ-FTBSUAHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kisspeptin-9 is a neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis. It is a shorter form of the kisspeptin peptide, consisting of nine amino acids. This compound is known for its ability to stimulate the release of gonadotropin-releasing hormone, which in turn regulates the secretion of luteinizing hormone and follicle-stimulating hormone, essential for reproductive function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kisspeptin-9 is typically synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

    Deprotection of the amino acid side chains: using trifluoroacetic acid.

    Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Kisspeptin-9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

Kisspeptin-9 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in reproductive biology and its effects on the hypothalamic-pituitary-gonadal axis.

    Medicine: Explored as a potential therapeutic agent for conditions related to reproductive health, such as polycystic ovary syndrome and infertility.

    Industry: Utilized in the development of diagnostic tools and assays for reproductive health research

Mechanism of Action

Kisspeptin-9 exerts its effects by binding to the kisspeptin receptor, a G-protein-coupled receptor located on gonadotropin-releasing hormone neurons. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase pathway and the release of calcium ions. These pathways ultimately lead to the secretion of gonadotropin-releasing hormone, which regulates the release of luteinizing hormone and follicle-stimulating hormone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kisspeptin-9 is unique due to its shorter length, which allows for easier synthesis and modification. It also has a high affinity for the kisspeptin receptor, making it a potent stimulator of gonadotropin-releasing hormone secretion .

Properties

Molecular Formula

C38H61N9O15

Molecular Weight

883.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C38H61N9O15/c1-19(2)15-22(41-32(55)23(17-48)42-34(57)30(20(3)50)44-28(51)16-39)31(54)43-24(18-49)35(58)46-13-5-8-26(46)37(60)47-14-6-9-27(47)36(59)45-12-4-7-25(45)33(56)40-21(38(61)62)10-11-29(52)53/h19-27,30,48-50H,4-18,39H2,1-3H3,(H,40,56)(H,41,55)(H,42,57)(H,43,54)(H,44,51)(H,52,53)(H,61,62)/t20-,21+,22+,23+,24+,25+,26+,27+,30+/m1/s1

InChI Key

ANGOCTQQCKYVPZ-FTBSUAHMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN

Origin of Product

United States

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